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molecular formula HNO3 B7800632 Nitric Acid CAS No. 78989-43-2

Nitric Acid

Cat. No. B7800632
M. Wt: 63.013 g/mol
InChI Key: GRYLNZFGIOXLOG-UHFFFAOYSA-N
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Patent
US04698441

Procedure details

The reaction is carried out at the most desirable temperature, typically 20° to 70° C. If the concentration of the nonoxidizing strong acid is sufficient, the nitric acid concentration of the reaction solution can usually be maintained at 0.1 wt. % or lower when 50 wt. % nitric acid is gradually added (dropwise) to an aqueous solution of glyoxal. The total amount of nitric acid added can be a slight excess in relation to the theoretical amount (2/3 mole of nitric acid per mole of glyoxal). For example, 0.7 to 0.8 moles of nitric acid per one mole of glyoxal can be employed. When nitric acid is used in an excess amount, the nitric acid concentration of the reaction solution is increased slightly to about 0.5 wt. % at the end of the nitric acid addition, but the nitric acid concentration solution does not exceed 1 wt. %. The nitric acid concentration continues to decrease further after completion of the addition of nitric acid and usually reaches 0.005 to 0.03 wt. % in about one hour. Therefore, an aqueous solution of glyoxylic acid having a residual nitric acid concentration of 0.01 wt. % or below can be obtained without purification. In conventional nitric acid oxidation processes, the conversion of glyoxal is scarcely increased merely by adding nitric acid at about 40° C., even when the reaction is promoted by adding about 0.1 mole of sulfuric acid or hydrochloric acid, so that an aging step has generally been carried out by heating the reaction solution to about 80° C. after completion of the nitric acid addition. In this invention, by contrast, aging by heating is not necessary.
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1 mol
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Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])([OH:3])=[O:2].[CH:5]([CH:7]=[O:8])=[O:6]>>[C:7]([OH:2])(=[O:8])[CH:5]=[O:6].[N+:1]([O-:4])([OH:3])=[O:2]

Inputs

Step One
Name
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Type
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Smiles
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Smiles
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Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is carried out at the most desirable temperature, typically 20° to 70° C
CONCENTRATION
Type
CONCENTRATION
Details
the nitric acid concentration solution
CONCENTRATION
Type
CONCENTRATION
Details
The nitric acid concentration
ADDITION
Type
ADDITION
Details
after completion of the addition of nitric acid and usually reaches 0.005 to 0.03 wt. % in about one hour
Duration
1 h

Outcomes

Product
Name
Type
product
Smiles
C(C=O)(=O)O
Name
Type
product
Smiles
[N+](=O)(O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04698441

Procedure details

The reaction is carried out at the most desirable temperature, typically 20° to 70° C. If the concentration of the nonoxidizing strong acid is sufficient, the nitric acid concentration of the reaction solution can usually be maintained at 0.1 wt. % or lower when 50 wt. % nitric acid is gradually added (dropwise) to an aqueous solution of glyoxal. The total amount of nitric acid added can be a slight excess in relation to the theoretical amount (2/3 mole of nitric acid per mole of glyoxal). For example, 0.7 to 0.8 moles of nitric acid per one mole of glyoxal can be employed. When nitric acid is used in an excess amount, the nitric acid concentration of the reaction solution is increased slightly to about 0.5 wt. % at the end of the nitric acid addition, but the nitric acid concentration solution does not exceed 1 wt. %. The nitric acid concentration continues to decrease further after completion of the addition of nitric acid and usually reaches 0.005 to 0.03 wt. % in about one hour. Therefore, an aqueous solution of glyoxylic acid having a residual nitric acid concentration of 0.01 wt. % or below can be obtained without purification. In conventional nitric acid oxidation processes, the conversion of glyoxal is scarcely increased merely by adding nitric acid at about 40° C., even when the reaction is promoted by adding about 0.1 mole of sulfuric acid or hydrochloric acid, so that an aging step has generally been carried out by heating the reaction solution to about 80° C. after completion of the nitric acid addition. In this invention, by contrast, aging by heating is not necessary.
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1 mol
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Reaction Step Nine

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])([OH:3])=[O:2].[CH:5]([CH:7]=[O:8])=[O:6]>>[C:7]([OH:2])(=[O:8])[CH:5]=[O:6].[N+:1]([O-:4])([OH:3])=[O:2]

Inputs

Step One
Name
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0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
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Smiles
[N+](=O)(O)[O-]
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Smiles
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Smiles
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Smiles
C(=O)C=O
Step Eight
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Quantity
0.75 (± 0.05) mol
Type
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Smiles
[N+](=O)(O)[O-]
Step Nine
Name
Quantity
1 mol
Type
reactant
Smiles
C(=O)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is carried out at the most desirable temperature, typically 20° to 70° C
CONCENTRATION
Type
CONCENTRATION
Details
the nitric acid concentration solution
CONCENTRATION
Type
CONCENTRATION
Details
The nitric acid concentration
ADDITION
Type
ADDITION
Details
after completion of the addition of nitric acid and usually reaches 0.005 to 0.03 wt. % in about one hour
Duration
1 h

Outcomes

Product
Name
Type
product
Smiles
C(C=O)(=O)O
Name
Type
product
Smiles
[N+](=O)(O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04698441

Procedure details

The reaction is carried out at the most desirable temperature, typically 20° to 70° C. If the concentration of the nonoxidizing strong acid is sufficient, the nitric acid concentration of the reaction solution can usually be maintained at 0.1 wt. % or lower when 50 wt. % nitric acid is gradually added (dropwise) to an aqueous solution of glyoxal. The total amount of nitric acid added can be a slight excess in relation to the theoretical amount (2/3 mole of nitric acid per mole of glyoxal). For example, 0.7 to 0.8 moles of nitric acid per one mole of glyoxal can be employed. When nitric acid is used in an excess amount, the nitric acid concentration of the reaction solution is increased slightly to about 0.5 wt. % at the end of the nitric acid addition, but the nitric acid concentration solution does not exceed 1 wt. %. The nitric acid concentration continues to decrease further after completion of the addition of nitric acid and usually reaches 0.005 to 0.03 wt. % in about one hour. Therefore, an aqueous solution of glyoxylic acid having a residual nitric acid concentration of 0.01 wt. % or below can be obtained without purification. In conventional nitric acid oxidation processes, the conversion of glyoxal is scarcely increased merely by adding nitric acid at about 40° C., even when the reaction is promoted by adding about 0.1 mole of sulfuric acid or hydrochloric acid, so that an aging step has generally been carried out by heating the reaction solution to about 80° C. after completion of the nitric acid addition. In this invention, by contrast, aging by heating is not necessary.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Quantity
0.75 (± 0.05) mol
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reactant
Reaction Step Eight
Quantity
1 mol
Type
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Reaction Step Nine

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])([OH:3])=[O:2].[CH:5]([CH:7]=[O:8])=[O:6]>>[C:7]([OH:2])(=[O:8])[CH:5]=[O:6].[N+:1]([O-:4])([OH:3])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
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Type
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Smiles
[N+](=O)(O)[O-]
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Smiles
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Step Eight
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Quantity
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Smiles
[N+](=O)(O)[O-]
Step Nine
Name
Quantity
1 mol
Type
reactant
Smiles
C(=O)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is carried out at the most desirable temperature, typically 20° to 70° C
CONCENTRATION
Type
CONCENTRATION
Details
the nitric acid concentration solution
CONCENTRATION
Type
CONCENTRATION
Details
The nitric acid concentration
ADDITION
Type
ADDITION
Details
after completion of the addition of nitric acid and usually reaches 0.005 to 0.03 wt. % in about one hour
Duration
1 h

Outcomes

Product
Name
Type
product
Smiles
C(C=O)(=O)O
Name
Type
product
Smiles
[N+](=O)(O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04698441

Procedure details

The reaction is carried out at the most desirable temperature, typically 20° to 70° C. If the concentration of the nonoxidizing strong acid is sufficient, the nitric acid concentration of the reaction solution can usually be maintained at 0.1 wt. % or lower when 50 wt. % nitric acid is gradually added (dropwise) to an aqueous solution of glyoxal. The total amount of nitric acid added can be a slight excess in relation to the theoretical amount (2/3 mole of nitric acid per mole of glyoxal). For example, 0.7 to 0.8 moles of nitric acid per one mole of glyoxal can be employed. When nitric acid is used in an excess amount, the nitric acid concentration of the reaction solution is increased slightly to about 0.5 wt. % at the end of the nitric acid addition, but the nitric acid concentration solution does not exceed 1 wt. %. The nitric acid concentration continues to decrease further after completion of the addition of nitric acid and usually reaches 0.005 to 0.03 wt. % in about one hour. Therefore, an aqueous solution of glyoxylic acid having a residual nitric acid concentration of 0.01 wt. % or below can be obtained without purification. In conventional nitric acid oxidation processes, the conversion of glyoxal is scarcely increased merely by adding nitric acid at about 40° C., even when the reaction is promoted by adding about 0.1 mole of sulfuric acid or hydrochloric acid, so that an aging step has generally been carried out by heating the reaction solution to about 80° C. after completion of the nitric acid addition. In this invention, by contrast, aging by heating is not necessary.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
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Reaction Step Six
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Type
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Reaction Step Seven
Quantity
0.75 (± 0.05) mol
Type
reactant
Reaction Step Eight
Quantity
1 mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])([OH:3])=[O:2].[CH:5]([CH:7]=[O:8])=[O:6]>>[C:7]([OH:2])(=[O:8])[CH:5]=[O:6].[N+:1]([O-:4])([OH:3])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
0 (± 1) mol
Type
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Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
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Smiles
[N+](=O)(O)[O-]
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Smiles
[N+](=O)(O)[O-]
Step Four
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Smiles
C(=O)C=O
Step Five
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Smiles
[N+](=O)(O)[O-]
Step Six
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Smiles
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Step Seven
Name
Quantity
0 (± 1) mol
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Smiles
C(=O)C=O
Step Eight
Name
Quantity
0.75 (± 0.05) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Nine
Name
Quantity
1 mol
Type
reactant
Smiles
C(=O)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is carried out at the most desirable temperature, typically 20° to 70° C
CONCENTRATION
Type
CONCENTRATION
Details
the nitric acid concentration solution
CONCENTRATION
Type
CONCENTRATION
Details
The nitric acid concentration
ADDITION
Type
ADDITION
Details
after completion of the addition of nitric acid and usually reaches 0.005 to 0.03 wt. % in about one hour
Duration
1 h

Outcomes

Product
Name
Type
product
Smiles
C(C=O)(=O)O
Name
Type
product
Smiles
[N+](=O)(O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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